1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine
Description
The compound 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine (CAS: 1856020-10-4) is a bis-pyrazole derivative featuring a methylamine linker between two pyrazole rings. One pyrazole ring is substituted with a trifluoromethyl (-CF₃) group at the 3-position, while the other pyrazole retains a methyl group at the 1-position. Its molecular formula is reported as C₁₀H₁₃F₃N₅ (or C₁₀H₁₃ClF₃N₅ in some sources, though the inclusion of chlorine is inconsistent with its IUPAC name and may reflect a typographical error in the literature) . The trifluoromethyl group confers enhanced metabolic stability and lipophilicity, which are advantageous in agrochemical and pharmaceutical applications.
Properties
Molecular Formula |
C10H12F3N5 |
|---|---|
Molecular Weight |
259.23 g/mol |
IUPAC Name |
1-methyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H12F3N5/c1-17-6-7(4-15-17)14-5-8-3-9(10(11,12)13)16-18(8)2/h3-4,6,14H,5H2,1-2H3 |
InChI Key |
MZHHOWAGGXUFME-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC(=NN2C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine typically involves multiple steps. One common method starts with the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, which is then further functionalized . The synthesis involves:
Condensation: Sodium cyanoacetate is condensed with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours.
Acylation: The resulting product undergoes acylation using trifluoroacetyl chloride in the presence of triethylamine (TEA) as an acid-capturer.
Cyclization: The acylated product is cyclized in a mixed solvent of methanol and water.
Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. The use of flow reactors for lithiation and subsequent functionalization with various electrophiles is a common approach . This method allows for the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation and lithiation are common substitution reactions, with reagents like N-bromosuccinimide (NBS) and organolithium compounds.
Major Products: The major products formed from these reactions include various functionalized pyrazole derivatives, such as aldehydes, acids, boron pinacolates, lithium sulfinates, and sulfonyl chlorides .
Scientific Research Applications
1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine with structurally related pyrazole derivatives, focusing on synthesis, physicochemical properties, and biological activity:
Key Observations:
Structural Variations :
- The target compound’s amine linker distinguishes it from carboxamide (e.g., 7bg ), urea (e.g., 10 ), and formamido (e.g., 22 ) derivatives. These functional groups influence solubility, hydrogen-bonding capacity, and target affinity.
- Trifluoromethyl (-CF₃) is a common substituent across analogs, enhancing resistance to oxidative metabolism and improving membrane permeability .
Synthesis and Physicochemical Properties: Carboxamide derivatives (e.g., 7bg) exhibit higher melting points (234–235°C) due to intermolecular hydrogen bonding, whereas urea and amine derivatives may have lower melting points .
Biological Activity: Antifungal Activity: Carboxamide analogs (e.g., 7bg) show potent activity against plant pathogens like Rhizoctonia solani (EC₅₀ = 1.2 µg/mL) . The target compound’s amine group may reduce antifungal efficacy compared to carboxamides but improve solubility. Enzyme Inhibition: Compound 25 demonstrates nanomolar inhibition of bromodomains, suggesting that pyrazole-containing amines could serve as scaffolds for epigenetic drug discovery .
Spectroscopic Data :
Biological Activity
1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine is with a molecular weight of 273.26 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H14F3N5 |
| Molecular Weight | 273.26 g/mol |
| IUPAC Name | 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine |
| InChI Key | OKRLQGFUKAOEKS-UHFFFAOYSA-N |
The compound interacts with various molecular targets, including enzymes and receptors involved in inflammatory processes. The trifluoromethyl group is believed to enhance membrane permeability, allowing the compound to effectively reach intracellular targets.
Key Mechanisms:
- COX Inhibition : Similar pyrazole derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Antioxidant Activity : Some studies suggest that pyrazole derivatives can scavenge free radicals, contributing to their anti-inflammatory effects.
Anti-inflammatory Effects
Recent studies have highlighted the potential of pyrazole derivatives as anti-inflammatory agents. For instance, compounds structurally similar to 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
Case Study:
A study evaluating a series of pyrazole derivatives found that certain compounds exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac. For example, one derivative showed an IC50 value of 54.65 μg/mL against COX enzymes, indicating potent anti-inflammatory activity .
Analgesic Properties
The analgesic properties of pyrazole derivatives have also been documented. In vivo studies demonstrated that specific pyrazole compounds significantly reduced pain responses in animal models.
Case Study:
In a controlled study, a related pyrazole compound was tested for its analgesic effects using the formalin test in rats, resulting in a marked reduction in pain scores compared to controls .
Therapeutic Potential
The therapeutic implications of 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine extend beyond anti-inflammatory and analgesic activities. Its unique structure suggests potential applications in treating various conditions:
- Cancer Therapy : Preliminary studies indicate that certain pyrazole derivatives may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
